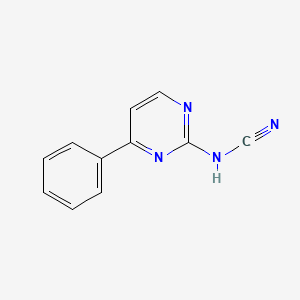
(4-Phenylpyrimidin-2-yl)cyanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines . Another study reported the design and synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .Molecular Structure Analysis
The molecular formula of “(4-Phenylpyrimidin-2-yl)cyanamide” is C11H8N4. Its molecular weight is 196.21 g/mol. Further structural analysis can be performed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Phenylpyrimidin-2-yl)cyanamide” include its molecular formula (C11H8N4), molecular weight (196.21 g/mol), and structure. Additional properties such as melting point, boiling point, and density can be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
(4-Phenylpyrimidin-2-yl)cyanamide has been used in the synthesis of various heterocyclic compounds. For instance, N-thiazolylaminopyrimidine derivatives were synthesized through the reaction of 1-(4,6-dimethylpyrimidin-2-yl)thiourea with phenacyl bromides. This compound was initially obtained via sulfidation of cyanamide (Khodairy, Ahmed, & Moustaf, 2017). Additionally, N-(pyrimidin-2-yl)cyanamides have been employed to create new heterocycles linked with pyrazinopyrimidines, thienopyrimidines, and benzazoles (Moustafa, Ahmed, & Khodairy, 2017).
Medicinal Chemistry and Biological Evaluation
In medicinal chemistry, (4-Phenylpyrimidin-2-yl)cyanamide derivatives have been studied for their potential biological activities. For example, novel 4-amino-2-phenylpyrimidine derivatives, synthesized as GPR119 agonists, showed promising results in improving glucose tolerance and demonstrated excellent pharmacokinetic profiles in both mice and monkeys (Negoro et al., 2012).
Materials Science and Organometallic Chemistry
In the field of materials science, (4-Phenylpyrimidin-2-yl)cyanamide has been used to explore the structural parameters and electronic properties of thiopyrimidine derivatives. These studies focus on nonlinear optics (NLO) and electronic potential, providing insights into their applications in high-tech devices (Hussain et al., 2020). In organometallic chemistry, the compound has been employed in the cyclopalladation of phenylpyrimidines, aiding in the understanding of metal-ligand interactions and the development of novel organometallic complexes (Caygill & Steel, 1990).
Agrichemical Research
This compound also finds application in agrichemical research, particularly in the synthesis of novel systemic insecticides. The chemical class N-hetaryl-[2(1H)-pyridinylidene]cyanamides, derived from (4-Phenylpyrimidin-2-yl)cyanamide, has been explored for potential use in controlling various pests in agriculture (Jeschke et al., 2022).
Direcciones Futuras
The future directions for research on “(4-Phenylpyrimidin-2-yl)cyanamide” could involve further exploration of its potential applications in various fields. For instance, new 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . Similarly, novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have demonstrated antitumor activities . These findings suggest that “(4-Phenylpyrimidin-2-yl)cyanamide” and related compounds could be further investigated for their potential therapeutic applications.
Propiedades
IUPAC Name |
(4-phenylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJEAXKOHSNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpyrimidin-2-yl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)
![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)
![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)
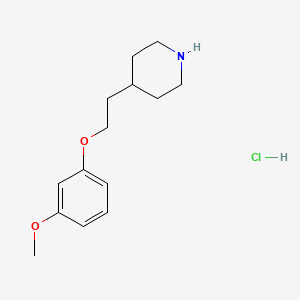
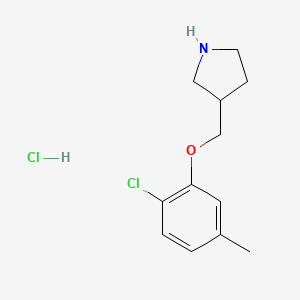
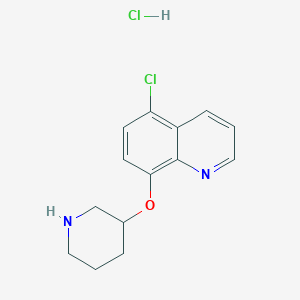
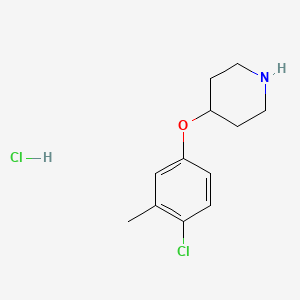
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)
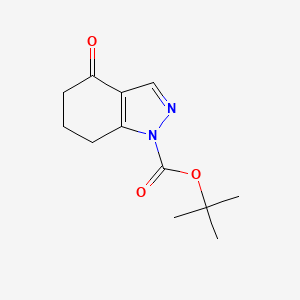
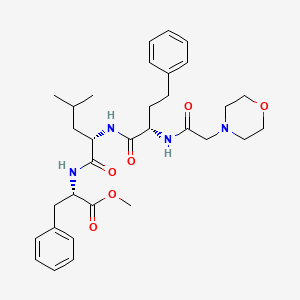
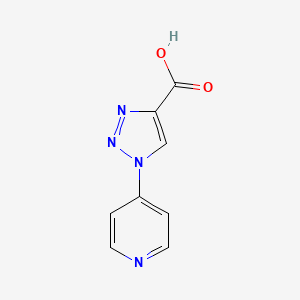
![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)